molecular formula C18H11Na3O10S3 B055117 Trisodium 7-ethoxypyrene-1,3,5-trisulfonate CAS No. 115787-91-2

Trisodium 7-ethoxypyrene-1,3,5-trisulfonate

Cat. No. B055117
M. Wt: 552.4 g/mol
InChI Key: ZUXKDQCBANLXOD-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

TEPTS is a fluorescent dye that is used to label proteins, nucleic acids, and lipids in biological samples. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and cigarette smoke. TEPTS has a high quantum yield and is photostable, making it a popular choice for imaging and tracking biological molecules in living cells and tissues.

Mechanism Of Action

TEPTS works by absorbing light in the blue-green range and emitting light in the green range. The absorption and emission spectra of TEPTS are sensitive to the microenvironment of the dye molecule, such as pH, polarity, and viscosity. This property allows TEPTS to be used as a sensor for changes in the microenvironment of biological samples. For example, TEPTS can be used to monitor changes in the pH of living cells, or to detect the presence of specific ions or molecules.

Biochemical And Physiological Effects

TEPTS is a non-toxic dye that does not interfere with the function of biological molecules. It has been extensively used in live-cell imaging and has been shown to have minimal effects on cell viability and function. TEPTS has been used to label a wide range of biological molecules, including proteins, nucleic acids, and lipids, without affecting their function or stability.

Advantages And Limitations For Lab Experiments

TEPTS has several advantages for lab experiments, including its high quantum yield, photostability, and water solubility. It can be used to label a wide range of biological molecules, and its fluorescence can be easily detected using a fluorescence microscope or plate reader. However, TEPTS has some limitations, including its sensitivity to pH and temperature, and its tendency to aggregate at high concentrations. TEPTS is also susceptible to quenching by oxygen and other reactive species, which can affect its fluorescence intensity.

Future Directions

TEPTS has many potential future applications in scientific research. One area of interest is the development of TEPTS-based sensors for detecting specific molecules or ions in biological samples. For example, TEPTS can be used to detect the presence of reactive oxygen species in living cells, which are implicated in a variety of diseases. Another area of interest is the use of TEPTS as a tool for studying protein-protein interactions and protein folding. TEPTS can be used to monitor changes in the conformation and activity of proteins in real-time, which can provide insights into the mechanisms of protein function and disease. Overall, TEPTS is a versatile and valuable tool for scientific research, with many potential future applications.

Synthesis Methods

TEPTS can be synthesized by reacting 7-ethoxypyrene-1,3,5-trisulfonyl chloride with sodium hydroxide in water. The reaction produces trisodium 7-ethoxypyrene-1,3,5-trisulfonate, which can be purified by precipitation with ethanol. The final product is a white crystalline powder that is highly soluble in water.

Scientific Research Applications

TEPTS has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to label proteins, nucleic acids, and lipids in biological samples. TEPTS can be used to track the movement of molecules within living cells and tissues, and to monitor changes in the conformation and activity of proteins. TEPTS can also be used to measure the binding affinity and kinetics of ligands to proteins, and to study the interactions between proteins and membranes.

properties

CAS RN

115787-91-2

Product Name

Trisodium 7-ethoxypyrene-1,3,5-trisulfonate

Molecular Formula

C18H11Na3O10S3

Molecular Weight

552.4 g/mol

IUPAC Name

trisodium;7-ethoxypyrene-1,3,5-trisulfonate

InChI

InChI=1S/C18H14O10S3.3Na/c1-2-28-10-5-9-3-4-11-15(30(22,23)24)8-16(31(25,26)27)13-7-14(29(19,20)21)12(6-10)17(9)18(11)13;;;/h3-8H,2H2,1H3,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3

InChI Key

ZUXKDQCBANLXOD-UHFFFAOYSA-K

SMILES

CCOC1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

CCOC1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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